

N-(2-bromo-4-chlorophenyl)acetamide chemical properties

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Compound of Interest

Compound Name: *N*-(2-bromo-4-chlorophenyl)acetamide

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An In-depth Technical Guide to the Chemical Properties and Applications of **N-(2-bromo-4-chlorophenyl)acetamide**

Introduction

N-(2-bromo-4-chlorophenyl)acetamide is a halogenated acetanilide derivative that serves as a pivotal intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical research sectors.^[1] The presence of multiple reactive sites on the molecule allows for diverse chemical transformations, enabling its use in the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **N-(2-bromo-4-chlorophenyl)acetamide** are summarized below. These data are crucial for its handling, application in reactions, and analytical characterization.

Property	Value	Source
IUPAC Name	N-(2-bromo-4-chlorophenyl)acetamide	PubChem[2]
CAS Number	57045-85-9	PubChem[2]
Molecular Formula	C ₈ H ₇ BrClNO	PubChem[2]
Molecular Weight	248.50 g/mol	PubChem[2]
Exact Mass	246.93995 Da	PubChem[2]
Physical Form	Solid (inferred from related compounds)	N/A
XLogP3 (Lipophilicity)	2.2 (Computed)	PubChem[2]
InChI	InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)	PubChem[2]
InChIKey	FXRJRUAYMSVQKU-UHFFFAOYSA-N	PubChem[2]
SMILES	<chem>CC(=O)NC1=C(C=C(C=C1)Cl)Br</chem>	PubChem[2]

Note: Experimental data such as melting and boiling points are not readily available in public databases for this specific isomer. For the related isomer N-(4-bromo-2-chlorophenyl)acetamide (CAS 3460-23-9), the melting point is reported as 151-152 °C, which can serve as a rough estimate.[1]

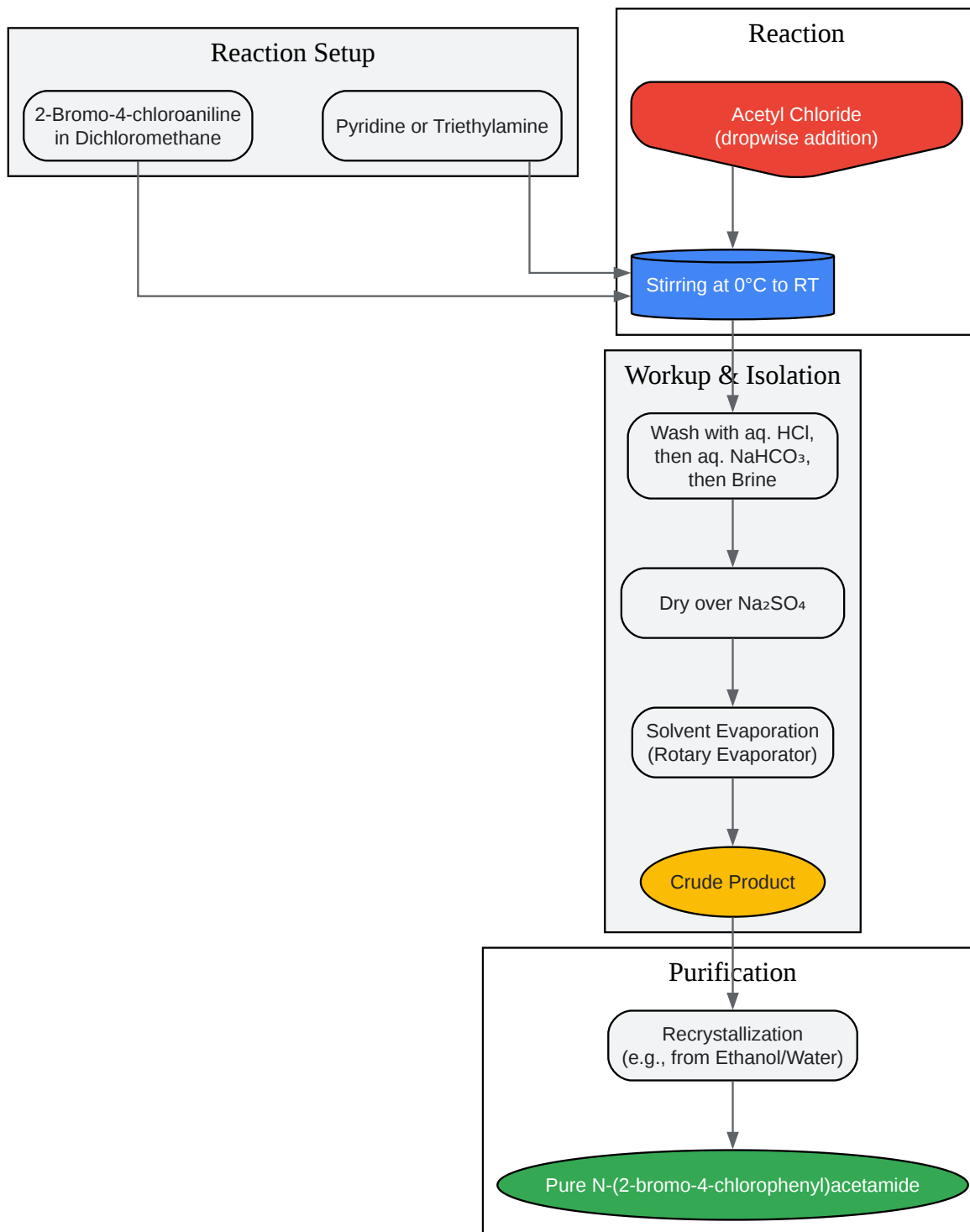
Synthesis and Purification

The most direct and common method for synthesizing **N-(2-bromo-4-chlorophenyl)acetamide** is through the N-acetylation of the corresponding aniline, 2-bromo-4-chloroaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and the general availability of the starting materials.

Causality in Synthesis Design

The choice of N-acetylation is predicated on the nucleophilic character of the amine group on the 2-bromo-4-chloroaniline precursor. An electrophilic acetylating agent, such as acetyl chloride or acetic anhydride, is introduced to form the stable amide bond. The reaction is typically performed in the presence of a mild base (e.g., pyridine or triethylamine) which serves to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion. Dichloromethane is often chosen as the solvent due to its inert nature and ability to dissolve the reactants while facilitating easy removal post-reaction.

General Synthesis Workflow



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Caption: Workflow for the synthesis and purification of **N-(2-bromo-4-chlorophenyl)acetamide**.

Step-by-Step Experimental Protocol

This protocol is a representative method adapted from standard procedures for aniline acetylation.[3]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-chloroaniline (1.0 eq) in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
- **Base Addition:** Add triethylamine (1.2 eq) to the stirred solution.
- **Acetylation:** Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours or until TLC analysis indicates the consumption of the starting aniline.
- **Aqueous Workup:** Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess base, while the basic wash removes excess acetyl chloride and acidic byproducts.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure **N-(2-bromo-4-chlorophenyl)acetamide**.

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. The expected spectral features are outlined below.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The three aromatic

protons on the substituted ring will appear as a complex set of multiplets or doublets in the δ 7.0-8.5 ppm region. The methyl (CH_3) protons of the acetamide group will appear as a sharp singlet, typically around δ 2.2 ppm.

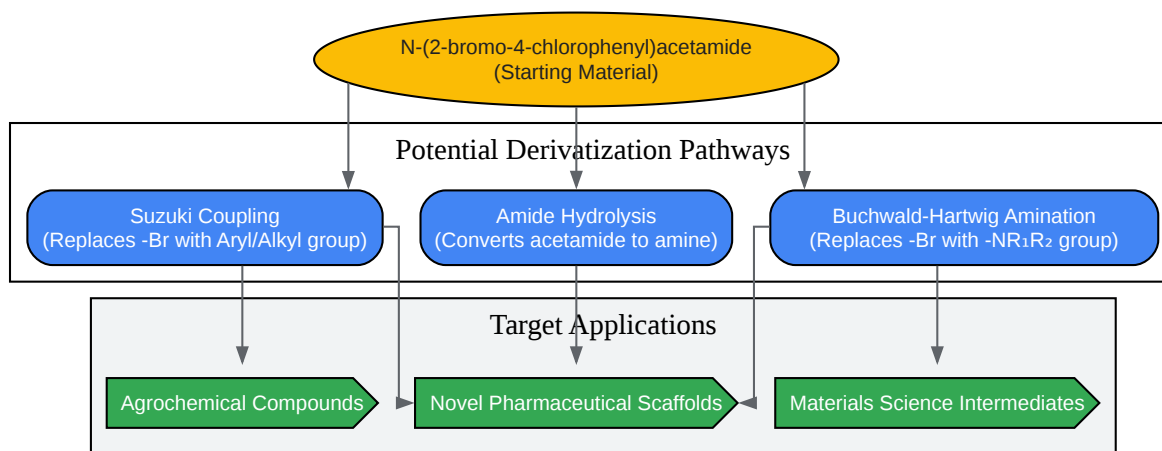
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum provides confirmation of the carbon framework.[2] It should display eight distinct signals: one for the methyl carbon, one for the carbonyl carbon (typically $\delta > 165$ ppm), and six for the aromatic carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the key functional groups.[2] Characteristic absorption bands include:
 - **N-H Stretch:** A sharp peak around $3300\text{-}3250\text{ cm}^{-1}$.
 - **C=O (Amide I) Stretch:** A strong, sharp peak around $1670\text{-}1650\text{ cm}^{-1}$.
 - **Aromatic C=C Stretches:** Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.
 - **C-Br/C-Cl Stretches:** Absorptions in the fingerprint region below 800 cm^{-1} .
- **Mass Spectrometry:** Mass spectrometry confirms the molecular weight. The mass spectrum would be expected to show a molecular ion (M^+) peak cluster corresponding to the molecular weight of 248.50 g/mol . A key feature would be the characteristic isotopic pattern for a molecule containing one bromine atom (M^+ and $\text{M}+2$ peaks of $\sim 1:1$ ratio) and one chlorine atom (M^+ and $\text{M}+2$ peaks of $\sim 3:1$ ratio), resulting in a complex and highly diagnostic cluster.

Chemical Reactivity and Applications in Drug Discovery

N-(2-bromo-4-chlorophenyl)acetamide is a versatile intermediate due to its multiple reactive handles. The aromatic ring can undergo further electrophilic substitution, though the existing substituents are deactivating. The bromine atom is susceptible to replacement via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon or nitrogen-based functionalities.

The N-phenylacetamide scaffold is a common motif in many biologically active compounds.[4] Derivatives of related acetamides have been investigated for their potential as antibacterial, anticonvulsant, and antiviral agents.[4] For instance, research has shown that N-

phenylacetamide derivatives can be used to synthesize novel compounds with significant antibacterial activity against various strains, including multidrug-resistant bacteria.[4] This positions **N-(2-bromo-4-chlorophenyl)acetamide** as a valuable starting material for medicinal chemistry campaigns aimed at discovering new therapeutic agents.



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Caption: Potential synthetic pathways and applications for **N-(2-bromo-4-chlorophenyl)acetamide**.

Safety, Handling, and Storage

Disclaimer: A specific Safety Data Sheet (SDS) for **N-(2-bromo-4-chlorophenyl)acetamide** (CAS 57045-85-9) is not readily available. The following information is based on the closely related isomer, N-(4-bromo-2-chlorophenyl)acetamide (CAS 3460-23-9), and should be considered a guideline for minimum safety precautions.[5][6]

GHS Hazard Classification (Inferred)

- Pictograms:
 - Health Hazard
 - Irritant

- Signal Word:Warning

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
H315: Causes skin irritation.[6]	P264: Wash face, hands and any exposed skin thoroughly after handling.[6]
H319: Causes serious eye irritation.[6]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
H335: May cause respiratory irritation.[5]	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]	
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]	
P501: Dispose of contents/container to an approved waste disposal plant.[6]	

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains or waterways.

Conclusion

N-(2-bromo-4-chlorophenyl)acetamide is a synthetically valuable compound with significant potential as a building block in medicinal chemistry and materials science. Its well-defined chemical properties, coupled with its versatile reactivity, make it an important tool for researchers. Proper understanding of its synthesis, characterization, and safe handling protocols is essential for its effective and responsible use in the laboratory.

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